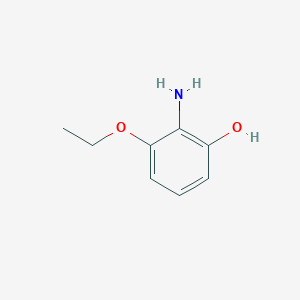

2-Amino-3-ethoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-ethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethoxyphenol can be achieved through several methods. One common approach involves the nitration of 3-ethoxyphenol followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-ethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block in Organic Synthesis

2-Amino-3-ethoxyphenol serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds. It can undergo:

- Oxidation : The phenolic group can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.

- Reduction : The amino group can be reduced to amines using lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.

- Electrophilic Aromatic Substitution : This occurs at ortho and para positions relative to the hydroxyl group, with common reagents including halogens and nitric acid.

Table 1 summarizes the chemical reactions involving this compound:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Lithium aluminum hydride | Amines |

| Electrophilic Substitution | Halogens, nitric acid | Halogenated derivatives |

Research has identified potential biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its phenolic structure contributes to its ability to disrupt microbial cell membranes.

Antioxidant Activity

The compound's antioxidant properties are under investigation, with potential applications in preventing oxidative stress-related diseases. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

Pharmaceutical Applications

Ongoing research is exploring the pharmaceutical potential of this compound:

Drug Development

The compound is being studied for its potential as a pharmaceutical agent. Preliminary findings indicate it may have anti-cancer properties, particularly in colon cancer models. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving death receptors and signaling pathways like STAT3 and NF-κB .

Industrial Applications

In industry, this compound finds use in:

Dyes and Pigments Production

Due to its chemical structure, it can be utilized in synthesizing dyes and pigments, contributing to the colorants used in various products.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models of colon cancer. The treatment led to increased expression of apoptotic markers and decreased levels of pro-survival proteins .

- Antioxidative Effects : Research indicated that compounds structurally related to this compound exhibited significant antioxidative properties, suggesting their potential use in formulations aimed at reducing oxidative damage .

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and cellular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-ethoxyphenol: Similar structure but with the ethoxy group at a different position.

2-Amino-3-methoxyphenol: Similar structure with a methoxy group instead of an ethoxy group.

2-Amino-3-hydroxyphenol: Lacks the ethoxy group, having only a hydroxyl group.

Uniqueness: 2-Amino-3-ethoxyphenol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both an amino and an ethoxy group on the benzene ring provides a distinct set of chemical properties that differentiate it from other similar compounds.

Biologische Aktivität

2-Amino-3-ethoxyphenol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to comprehensively review its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ethoxy group on the phenol ring. This unique structure contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

The antioxidant activity of this compound has been demonstrated through various assays. It acts as a free radical scavenger, protecting cells from oxidative stress. The compound interacts with reactive oxygen species (ROS), thereby mitigating cellular damage.

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | IC50 = 25 µM | |

| ABTS Assay | Strong scavenging effect | |

| FRAP Assay | High reducing power |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines in various cell types, including human airway cells. This action is partly mediated through the inhibition of the NF-kB pathway, which is critical in inflammatory responses.

The compound's mechanism involves several biochemical pathways:

- Inhibition of NADPH Oxidase : It prevents the translocation of p47phox to the cell membrane, thus inhibiting ROS formation.

- Post-transcriptional Regulation : It interferes with RNA-binding proteins, affecting mRNA stability and translation.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, suggesting potential neuroprotective applications.

Neuroprotective Effects

A study using rat pheochromocytoma (PC-12) cells showed that this compound promotes neurite outgrowth, indicating potential use in treating neurodegenerative diseases. The compound was found to enhance neuronal survival under oxidative stress conditions.

Dosage Effects in Animal Models

In animal studies, varying doses of this compound exhibited differential effects:

- Low Doses : Reduced oxidative stress and inflammation.

- High Doses : Potential toxicity leading to liver and kidney damage.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-methoxyphenol | Methoxy group at para position | Moderate antioxidant activity |

| 2-Amino-5-methoxyphenol | Methoxy group at meta position | Lower anti-inflammatory effects |

| 3-Amino-4-methoxyphenol | Adjacent amino and methoxy groups | Similar antioxidant properties |

Eigenschaften

IUPAC Name |

2-amino-3-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWZGDVVJLGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.